[3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid
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Overview
Description
[3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid: is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a bromophenyl group, a furochromene core, and an acetic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid typically involves a multistep process. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-bromophenylglyoxal and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furochromene core in acidic media .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through column chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: [3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, [3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its potential bioactivity. It is studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. Research is ongoing to determine its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: Industrially, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
- [3-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid
- [3-(4-hydroxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid
Comparison: Compared to its analogs, [3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid is unique due to the presence of the bromophenyl group. This substituent can significantly influence the compound’s reactivity and biological activity. For instance, the bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets. Additionally, the bromophenyl group may affect the compound’s solubility and stability, making it distinct from its methoxy- and hydroxy-substituted counterparts.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO5/c1-10-7-16-19(11(2)14(8-17(23)24)21(25)27-16)20-18(10)15(9-26-20)12-3-5-13(22)6-4-12/h3-7,9H,8H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCMRWJSGHHOPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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